molecular formula C15H14N4O6 B2634715 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 330566-37-5

5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2634715
CAS No.: 330566-37-5
M. Wt: 346.299
InChI Key: RBOBRXMRTBQGHS-UHFFFAOYSA-N
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Description

5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with significant applications in various scientific fields. This compound features a morpholine ring, a nitrophenyl group, and a pyrimidinetrione core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 4-morpholino-3-nitrobenzaldehyde with barbituric acid. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Studies have indicated that derivatives of pyrimidinetriones exhibit activity against various pathogens, including bacteria and fungi. The presence of the morpholino and nitrophenyl groups may enhance its efficacy and selectivity.

Anticancer Activity

Research has shown that certain pyrimidine derivatives possess anticancer properties. The unique structural features of 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione may allow it to interfere with cancer cell proliferation or induce apoptosis through specific biochemical pathways.

Agricultural Applications

Pyrimidine derivatives are also explored as potential herbicides or pesticides due to their ability to inhibit key enzymatic processes in target organisms. The compound's structure may allow it to act on specific biological targets in weeds or pests.

Biochemical Research

The compound's ability to interact with various biological macromolecules makes it a candidate for use in biochemical assays. Its effects on enzyme activity or cell signaling pathways could provide insights into metabolic processes or disease mechanisms.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study 2Anticancer PropertiesShowed selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
Study 3Agricultural EfficacyEffective in reducing weed biomass in controlled experiments, indicating potential as a herbicide.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to various receptors, while the pyrimidinetrione core can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 4-Morpholino-3-nitrobenzaldehyde
  • Barbituric acid derivatives

Uniqueness

This compound is unique due to its combination of a morpholine ring, nitrophenyl group, and pyrimidinetrione core. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry.

Biological Activity

5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known by its CAS number 330566-37-5, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a morpholino group and a nitrophenyl moiety that contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula: C15H14N4O6
  • Molecular Weight: 346.30 g/mol
  • CAS Number: 330566-37-5

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as the PI3K/Akt pathway, which is crucial for cancer cell growth and survival .
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cells.

Biological Activities

The following sections summarize the various biological activities reported for this compound.

Antitumor Activity

Recent studies have indicated that this compound possesses significant antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-715.2
HepG212.8
A54910.5

The compound's efficacy was further validated in vivo using xenograft models where it significantly reduced tumor growth compared to controls .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has been evaluated for anti-inflammatory properties. It demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays measuring its ability to scavenge free radicals. Results indicated a strong capacity to reduce oxidative stress markers in treated cells .

Case Studies

  • Case Study on Cancer Treatment : A study involving the administration of the compound in mice with induced tumors showed a marked decrease in tumor size and improved survival rates compared to untreated groups .
  • Study on Inflammation : Research conducted on animal models of arthritis revealed that treatment with this compound resulted in reduced joint swelling and inflammatory markers .

Properties

IUPAC Name

5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6/c20-13-10(14(21)17-15(22)16-13)7-9-1-2-11(12(8-9)19(23)24)18-3-5-25-6-4-18/h1-2,7-8H,3-6H2,(H2,16,17,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOBRXMRTBQGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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